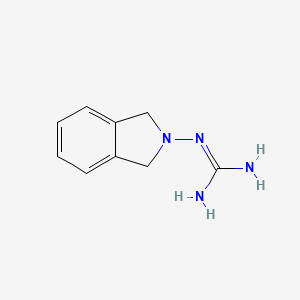

N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine

Description

Structure

3D Structure

Properties

CAS No. |

80545-13-7 |

|---|---|

Molecular Formula |

C9H12N4 |

Molecular Weight |

176.22 g/mol |

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)guanidine |

InChI |

InChI=1S/C9H12N4/c10-9(11)12-13-5-7-3-1-2-4-8(7)6-13/h1-4H,5-6H2,(H4,10,11,12) |

InChI Key |

FXDJPRPAZJKGKY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2CN1N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoindolin-2-yl)guanidine typically involves the reaction of isoindoline derivatives with guanidine precursors. One common method is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This scaffold can then be further functionalized to introduce the guanidine group.

Industrial Production Methods

Industrial production of 1-(Isoindolin-2-yl)guanidine may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cycloaddition Reactions

The isoindole-guanidine hybrid acts as a heterodiene in Diels-Alder reactions, leveraging its electron-rich aromatic system. Key findings include:

-

Mechanistic Insight : DFT calculations (B3LYP/6-31G*) indicate that the guanidine group lowers the activation energy (ΔG‡) by 1.5–2.3 kcal/mol compared to unsubstituted isoindoles, enhancing reactivity .

-

Stereoselectivity : endo-Selectivity dominates due to secondary orbital interactions between the guanidine’s NH groups and electron-deficient dienophiles .

Guanidine Alkylation

-

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylguanidinium salts, preserving the isoindole core .

-

Example:

Acid-Catalyzed Hydrolysis

-

Treatment with HCl (6M) cleaves the guanidine group, generating isoindolin-2-amine and urea derivatives :

Computational Reactivity Analysis

-

DFT Studies : The HOMO energy (−5.8 eV) of the isoindole-guanidine system is higher than pyrrole analogs (−6.3 eV), rationalizing its superior diene reactivity .

-

Substituent Effects : Fluorination at the isoindole’s benzene ring marginally impacts ΔG‡ (<0.5 kcal/mol), indicating electronic effects are secondary to steric factors .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine has been studied for its potential therapeutic applications. Its guanidine functionality allows it to interact with biological targets effectively.

1.1 Anticancer Activity

Recent studies have indicated that guanidine derivatives exhibit significant anticancer properties. For instance, the compound has shown potential in inhibiting cancer cell proliferation in vitro. Research suggests that the isoindole moiety contributes to its activity by enhancing binding affinity to specific receptors involved in tumor growth regulation .

1.2 Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell membranes.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

2.1 Cycloaddition Reactions

The compound has been utilized in Diels-Alder reactions, where it acts as a heterodiene. Studies indicate that it exhibits higher reactivity compared to other derivatives, making it valuable for synthesizing complex organic molecules . The incorporation of guanidine functionality enhances the reactivity and selectivity of these reactions.

2.2 Synthesis of Novel Compounds

Using this compound as a precursor, researchers have synthesized various novel compounds with potential pharmacological activities. This includes derivatives that have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier effectively .

Material Science

The unique properties of this compound extend beyond biological applications into material science.

3.1 Polymer Chemistry

The compound has been explored as a monomer for creating polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material strength and stability under varying environmental conditions .

3.2 Coatings and Adhesives

Due to its chemical structure, this compound is being investigated for use in coatings and adhesives that require high durability and resistance to environmental degradation . The guanidine group may provide additional bonding capabilities compared to traditional adhesives.

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of this compound revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Case Study 2: Synthesis of Novel Antimicrobials

Researchers synthesized several derivatives from this compound and tested their antimicrobial efficacy against resistant strains of bacteria. The results showed that some derivatives had enhanced activity compared to existing antibiotics, indicating a promising direction for future drug development .

Mechanism of Action

The mechanism of action of 1-(Isoindolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The isoindoline ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoindole/Phthalimide Moieties

Compounds bearing isoindole or phthalimide scaffolds demonstrate diverse bioactivities. For example:

- N-Substituted (Hexahydro)phthalimide Derivatives (e.g., compounds 1a , 1b , and 2 from ): These derivatives exhibit antioxidant activity, with 1b showing the highest potency due to its thiophene-2-carboxylate substituent. Their pharmacokinetic profiles include favorable intestinal absorption and blood-brain barrier penetration, targeting MAO B, COX-2, and NF-κB .

- Phthalimide Nitrate Derivatives (e.g., compounds 1–6 in ): These derivatives were evaluated for mutagenicity. Compounds with methyl spacers linked to nitrate esters (e.g., 1 and 2 ) showed reduced mutagenic potency (<4,803 revertants/μmol), suggesting structural modifications that enhance safety profiles .

Guanidine-Containing Antimicrobial Agents

Guanidine derivatives are prominent in antimicrobial research:

- Linear Alkyl/Macrocyclic Guanidines (): Compounds with multiple guanidine groups exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC: 0.5–1 mg/L). The macrocyclic architecture enhances membrane disruption via charge interactions .

| Compound | Structure | Activity | MIC/IC₅₀ |

|---|---|---|---|

| Target Compound | Isoindole-guanidine | Not reported | Not tested |

| Macrocyclic Guanidines | Multi-guanidine macrocycle | Broad-spectrum antibacterial | 0.5–1 mg/L |

| Quinazolinylguanidine | Quinazoline-guanidine | Enzyme inhibition (unspecified) | 25–27 μmol/L |

Key Insight : The single guanidine group in the target compound may reduce antimicrobial efficacy compared to multi-guanidine macrocycles. Structural hybridization with quinazoline or alkyl chains could enhance its activity.

Biological Activity

N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine, also known as 1-(isoindolin-2-yl)guanidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

| Property | Value |

|---|---|

| CAS No. | 80545-13-7 |

| Molecular Formula | C9H12N4 |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | 2-(1,3-dihydroisoindol-2-yl)guanidine |

| InChI Key | FXDJPRPAZJKGKY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The guanidine moiety allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing signaling pathways that can lead to various physiological effects.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. A study highlighted its potential against viruses such as coxsackievirus B and avian influenza virus, demonstrating significant reductions in viral load in vitro .

Anticancer Properties

The compound has been investigated for its anticancer efficacy, particularly in relation to mantle cell lymphomas. Its structural analogs have been shown to induce apoptosis in cancer cells through various mechanisms .

Neuroprotective Effects

This compound is being explored for neuroprotective effects, potentially offering therapeutic benefits in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to its protective role against neuronal damage .

Case Studies

- Antiviral Efficacy Against Influenza :

- Inhibition of Cancer Cell Growth :

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other guanidine derivatives and isoindoline compounds. Its dual functionality allows for distinct chemical reactivity and biological activity.

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Guanidine Derivatives | Antiviral, anticancer | General enzyme inhibition |

| Isoindoline Compounds | Neuroprotective | Specific receptor interactions |

| Sulfonamide Derivatives | Antiviral | High efficacy against specific viruses |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine derivatives?

- Methodological Answer : Derivatives of this compound are typically synthesized via multi-step organic reactions. A key intermediate involves the use of isoindole-1,3-dione as a protective group. For example, 2-(6-bromohexyl)-1H-isoindole-1,3(2H)-dione (XXIIIb) is reacted with sulfonating agents (e.g., sodium sulfite) to form sulfonate intermediates, followed by halogenation with PCl₅ to yield sulfonyl chlorides . Deprotection of the isoindole-1,3-dione group is achieved using hydrazine hydrate in ethanol/chloroform mixtures, which cleaves the phthalimide moiety to expose the primary amine . Guanidine groups are introduced via nucleophilic substitution or condensation with thiourea derivatives, as described in substituted guanidine syntheses .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is essential for confirming structural integrity, particularly for verifying the presence of isoindole protons (δ 7.6–7.8 ppm) and guanidine NH signals (δ 6.5–8.0 ppm) . Liquid Chromatography-Mass Spectrometry (LCMS) with electrospray ionization (ESI) detects molecular ions (e.g., [M+H]⁺) and validates purity. High-Resolution Mass Spectrometry (HRMS) is recommended for resolving complex fragmentation patterns, especially when synthesizing derivatives with sulfonamide or morpholinoethoxy substituents .

Q. How stable is this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by moisture and temperature. Safety data for structurally related guanidines (e.g., N-(4,6,7-Trimethylquinazolin-2-yl)guanidine) recommend storage in anhydrous conditions at 2–8°C in amber glass vials to prevent hydrolysis . Accelerated stability studies under high humidity (≥70% RH) and elevated temperatures (40°C) can identify degradation products, such as hydrolyzed isoindole fragments, detectable via TLC or HPLC .

Advanced Research Questions

Q. How can researchers address solubility challenges during the synthesis of this compound derivatives?

- Methodological Answer : Poor solubility in polar solvents is a common issue due to the hydrophobic isoindole core. Mixed solvent systems (e.g., ethanol-chloroform, 2:1 v/v) improve dissolution during reactions . For purification, silica gel chromatography with gradient elution (hexane → ethyl acetate) separates nonpolar byproducts. Recrystallization from hot acetonitrile or dichloromethane/hexane mixtures enhances yield and purity, as demonstrated in sulfonamide derivatives .

Q. What strategies resolve contradictory data in reaction outcomes for guanidine-functionalized isoindole derivatives?

- Methodological Answer : Discrepancies in yields or side products often arise from competing reactions (e.g., over-sulfonation or incomplete deprotection). Kinetic studies under controlled temperatures (e.g., 60°C vs. reflux) and stoichiometric optimization of hydrazine hydrate (1.5–2.0 eq.) minimize side reactions . Advanced characterization via 2D NMR (e.g., HSQC, HMBC) can distinguish regioisomers, while X-ray crystallography of intermediates validates structural assignments .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Anti-cancer activity is assessed via MTT assays using cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to reference compounds like trimethoxyphenylguanidine derivatives . Anti-inflammatory potential is tested via COX-2 inhibition assays, while anti-microbial activity is evaluated using agar dilution methods against Gram-positive bacteria (e.g., S. aureus) . For neurological targets (e.g., mGlu receptors), competitive binding assays with fluorescent ligands (e.g., CPCCOEt derivatives) quantify receptor affinity .

Q. How can regioselective functionalization of the isoindole ring be achieved?

- Methodological Answer : Electrophilic aromatic substitution (EAS) at the isoindole ring is directed by electron-withdrawing groups (e.g., sulfonyl or nitro groups). For example, sulfonation at the 5-position of isoindole-1,3-dione enhances reactivity toward nucleophilic guanidine addition . Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) enables selective C–H functionalization, as reported in substituted benzoguanidine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.